molecular formula C6H6BrNS B1279820 5-Bromo-2-(methylthio)pyridine CAS No. 51933-78-9

5-Bromo-2-(methylthio)pyridine

Cat. No. B1279820
Key on ui cas rn: 51933-78-9
M. Wt: 204.09 g/mol
InChI Key: CFBYLVDSPYTKPR-UHFFFAOYSA-N
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Patent
US06946558B2

Procedure details

2,5-dibromo pyridine (5 g) was mixed with sodium thiomethoxide (1.4 g) and dissolved in dimethylformamide (30 ml) and then, refluxed for 5 hours. After completing the reaction, water was added to dilute and extracted with ethylacetate to separate an organic layer. The separated organic layer was dried with anhydrous magnesium sulfate, distilled under reduced pressure, and separated by performing a silica gel attributed chromatography (ethylacetate:normal hexane=1:15) As a result, 5-bromo-2-methylsulfanyl pyridine (3.47 g, yield: 80%) was obtained as an oil phase.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH3:9][S-:10].[Na+].O>CN(C)C=O>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([S:10][CH3:9])=[N:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
1.4 g
Type
reactant
Smiles
C[S-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
to dilute
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
separated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 3.47 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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